molecular formula C13H17NO2 B12866608 4-(Piperidin-4-ylmethyl)benzoic acid

4-(Piperidin-4-ylmethyl)benzoic acid

Cat. No.: B12866608
M. Wt: 219.28 g/mol
InChI Key: AYRUFIFPKQIBRY-UHFFFAOYSA-N
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Description

4-(Piperidin-4-ylmethyl)benzoic acid is an organic compound with the molecular formula C13H17NO2. It features a benzoic acid moiety substituted with a piperidine ring at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-ylmethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-(chloromethyl)benzoic acid with piperidine under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic route, with considerations for scalability, cost-effectiveness, and environmental impact. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-ylmethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Piperidin-4-ylmethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-ylmethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The piperidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, influencing the activity of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-4-ylmethyl)benzoic acid is unique due to the presence of both a piperidine ring and a benzoic acid moiety, which allows for diverse chemical reactivity and potential biological activity. Its structure enables it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in research and industrial applications .

Biological Activity

4-(Piperidin-4-ylmethyl)benzoic acid, a compound featuring a piperidine moiety linked to a benzoic acid structure, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C12H15N1O2C_{12}H_{15}N_{1}O_{2}. Its structure consists of a piperidine ring attached to a benzoic acid group, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Antitumor Activity

In vitro studies have demonstrated that this compound possesses antiproliferative effects against several cancer cell lines. For instance, it has been tested against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells, showing promising results in reducing cell viability. The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
MDA-MB-2319.0
HeLa0.075

These results indicate that the compound effectively inhibits cancer cell proliferation, making it a candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets within the cells. It may act as an inhibitor of key enzymes involved in cell proliferation and survival pathways, particularly in cancer cells. This inhibition can lead to apoptosis or programmed cell death, thereby reducing tumor growth .

Case Studies and Research Findings

  • Antitumor Efficacy : A study published in the European Journal of Medicinal Chemistry highlighted the compound's effectiveness against various tumor models, emphasizing its potential as a lead compound for developing new anticancer drugs .
  • Synergistic Effects : Another investigation examined the synergistic effects of combining this compound with other chemotherapeutic agents. The results suggested enhanced efficacy when used in combination therapies, potentially lowering the required dosage of conventional drugs while maintaining therapeutic effectiveness .
  • Neuroprotective Potential : Emerging research indicates that this compound may also have neuroprotective properties, particularly in models of neurological disorders such as multiple sclerosis. Its ability to modulate inflammatory pathways could be beneficial in treating neurodegenerative diseases .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-(piperidin-4-ylmethyl)benzoic acid

InChI

InChI=1S/C13H17NO2/c15-13(16)12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2,(H,15,16)

InChI Key

AYRUFIFPKQIBRY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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